REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][C:6]1[S:7][S:8][C:9]([CH2:12][O:13][Si](C(C)(C)C)(C)C)=[CH:10][CH:11]=1)(=[O:3])[CH3:2].F.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:1]([NH:4][CH2:5][C:6]1[S:7][S:8][C:9]([CH2:12][OH:13])=[CH:10][CH:11]=1)(=[O:3])[CH3:2] |f:2.3.4|
|
Name
|
(silyloxy)amide
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC=1SSC(=CC1)CO[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between 20 mL of water and 40 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 40 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with two 50-mL portions of saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue (33 mg) was chromatographed over 20 g of silica gel (ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC=1SSC(=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |